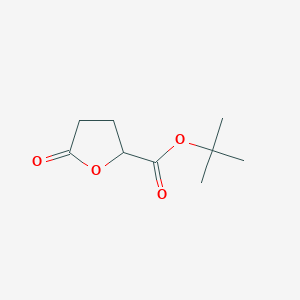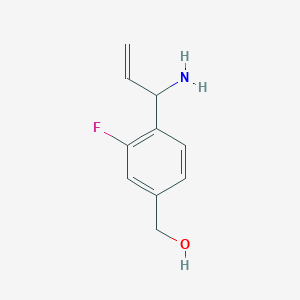![molecular formula C2N4S2 B13115374 [1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole CAS No. 88770-23-4](/img/structure/B13115374.png)
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole is a heterocyclic compound that belongs to the family of thiadiazoles. Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. This particular compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including organic light-emitting diodes (OLEDs) and organic solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]thiadiazolo[4,5-d][1,2,3]thiadiazole typically involves the reaction of N-tosyl hydrazones with sulfur under metal-free conditions. This method is an improvement over the traditional Hurd-Mori reaction, providing good yields of the desired product . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction, which also yields high purity products .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with brominated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, N-tosyl hydrazones, and various catalysts like vanadium oxide. Reaction conditions often involve mild temperatures and green solvents like ethanol .
Major Products Formed
Major products formed from these reactions include monosubstituted and disubstituted derivatives, which are valuable intermediates in the synthesis of more complex organic materials .
Aplicaciones Científicas De Investigación
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of OLEDs and organic solar cells.
Biology: Exhibits various biological activities, including antifungal, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent due to its broad spectrum of biological activities.
Industry: Used in the development of advanced materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of [1,2,3]thiadiazolo[4,5-d][1,2,3]thiadiazole involves its electron-withdrawing properties, which enhance its reactivity in various chemical reactions. The compound interacts with molecular targets through electron transfer processes, affecting pathways involved in biological activities such as antifungal and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Thiadiazole: Another member of the thiadiazole family, known for its biological activities.
1,2,4-Thiadiazole: Commonly used in medicinal chemistry for its pharmacological properties.
1,3,4-Thiadiazole: Widely used in pharmaceuticals, including medications like cephazolin and acetazolamide.
Uniqueness
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole is unique due to its specific electronic structure, which makes it particularly valuable in the synthesis of advanced organic materials. Its ability to undergo various chemical reactions and its broad spectrum of biological activities further distinguish it from other thiadiazoles .
Propiedades
Número CAS |
88770-23-4 |
|---|---|
Fórmula molecular |
C2N4S2 |
Peso molecular |
144.18 g/mol |
Nombre IUPAC |
thiadiazolo[4,5-d]thiadiazole |
InChI |
InChI=1S/C2N4S2/c3-1-2(7-5-3)8-6-4-1 |
Clave InChI |
NILNGOUXFQRQLJ-UHFFFAOYSA-N |
SMILES canónico |
C12=C(SN=N1)SN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


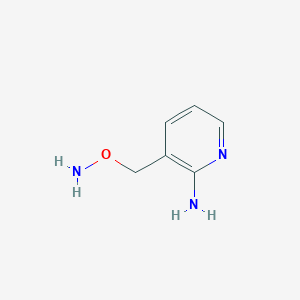
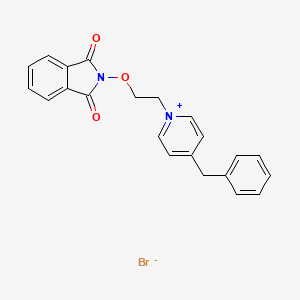
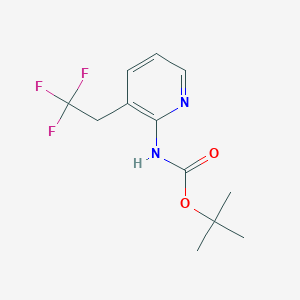
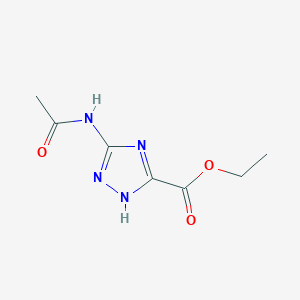

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
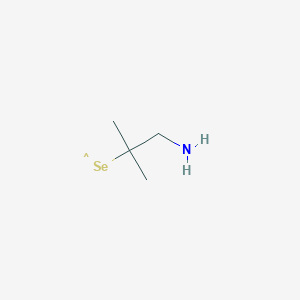
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)

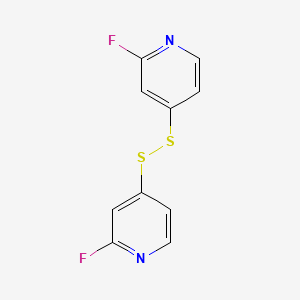
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
